1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloromethylphenyl group and a difluoromethyl-dimethylpyrazolyl sulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the chloromethylphenyl group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the piperazine ring.
Attachment of the difluoromethyl-dimethylpyrazolyl sulfonyl group: This step requires the synthesis of the pyrazole derivative, followed by its sulfonylation and subsequent attachment to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloromethyl group.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors or enzymes: This can modulate the activity of these targets, leading to various biological effects.
Inhibiting or activating specific pathways: This can result in changes in cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds, such as:
1-(5-chloro-2-methylphenyl)piperazine: Lacks the difluoromethyl-dimethylpyrazolyl sulfonyl group, resulting in different chemical and biological properties.
1-(5-chloro-2-methylphenyl)-4-{[1-(methyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Similar structure but with a methyl group instead of a difluoromethyl group, leading to variations in reactivity and activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H21ClF2N4O2S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C17H21ClF2N4O2S/c1-11-4-5-14(18)10-15(11)22-6-8-23(9-7-22)27(25,26)16-12(2)21-24(13(16)3)17(19)20/h4-5,10,17H,6-9H2,1-3H3 |
InChI Key |
XGPYLBDXORJLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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